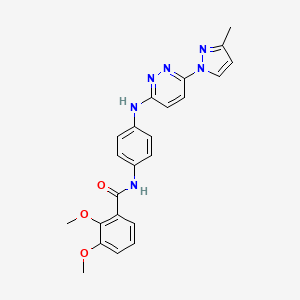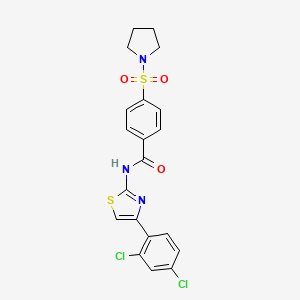![molecular formula C19H16ClNO2 B2772582 4-氯-2-{[(4-苯氧基苯基)氨基]甲基}苯酚 CAS No. 1223887-94-2](/img/structure/B2772582.png)
4-氯-2-{[(4-苯氧基苯基)氨基]甲基}苯酚
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-Chloro-2-{[(4-phenoxyphenyl)amino]methyl}phenol” is a biochemical used for proteomics research . It has a molecular formula of C19H16ClNO2 and a molecular weight of 325.79 .
Synthesis Analysis
The synthesis of this compound involves condensing 2-phenoxyaniline with 5-chlorosalicyldehyde under reflux conditions . A zinc complex was synthesized by combining the ligand in a 1:1 molar ratio with zinc sulphateheptahydrate . The product yield was found to be high, making the production method suitable for industrial production .Molecular Structure Analysis
The molecular structure of this compound was characterized using mass spectroscopy, NMR, infrared, and elemental analysis . The zinc ion is coordinated in a pentadentate manner, according to an IR and NMR investigation .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a nitrification-catalytic reduction reaction carried out according to a hydrazine hydrate catalytic reduction method .Physical And Chemical Properties Analysis
The compound has a molecular weight of 325.79 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the retrieved papers.科学研究应用
抗菌和抗糖尿病活性
- 化合物4-氯-2-{[(4-苯氧基苯基)氨基]甲基}苯酚已被研究其对金黄色葡萄球菌和酿酒酵母等多种菌株的抗菌特性。它还通过α-淀粉酶和α-葡萄糖苷酶抑制活性表现出显着的抗糖尿病活性,表明在糖尿病管理的治疗应用中具有潜力(Rafique等人,2022)。
荧光开启检测
- 该化合物已被用于开发用于检测半胱氨酸等生物分子的荧光传感器。其荧光开启检测能力展示了其在诊断和生化应用中的潜力(Liu等人,2015)。
缓蚀
- 它还被研究为酸性环境中低碳钢的有效缓蚀剂。该化合物的结构允许在金属表面形成保护膜,展示了其在工业应用中的效用,特别是在防腐蚀方面(Boughoues等人,2020)。
金属络合物形成
- 已经探索了4-氯-2-{[(4-苯氧基苯基)氨基]甲基}苯酚与过渡金属如Pd(II)和Ir(III)形成配合物的能力。这些配合物正在研究其在各种生物应用中的潜力,包括作为抗菌剂(Pawar等人,2016)。
结构分析和分子相互作用
- 对该化合物衍生物的深入结构分析和分子相互作用的研究提供了对其在材料科学和化学工程中潜在应用的见解。这包括了解氢键和分子稳定性,这在设计新材料和化合物时至关重要(Ajibade等人,2021)。
抗癌潜力
- 一些研究表明4-氯-2-{[(4-苯氧基苯基)氨基]甲基}苯酚衍生物在抗癌治疗中的潜力,特别是通过它们与人类DNA的相互作用。这表明了开发新的抗癌药物的可能途径(Abbas等人,2020)。
作用机制
Target of Action
It’s known that schiff bases and their metal complexes, which this compound is a part of, have multiple biological applications . They can function as biologically active molecules based on their proton transfer equilibrium and intermolecular H-bonding .
Mode of Action
The mode of action of 4-Chloro-2-{[(4-phenoxyphenyl)amino]methyl}phenol involves its interaction with its targets, leading to various changes. The presence of the azomethine (-CH=N-) group in Schiff bases is responsible for their diverse therapeutic effects . This compound, as a Schiff base, may interact with its targets in a similar manner.
Biochemical Pathways
Schiff base-transition metal complexes have potential applications in cancer treatment and molecular biology , suggesting that they may affect pathways related to these areas.
Pharmacokinetics
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) characteristics of 4-Chloro-2-{[(4-phenoxyphenyl)amino]methyl}phenol and its complex have been studied . These properties are crucial in determining the compound’s bioavailability.
Result of Action
It’s known that schiff bases and their metal complexes have potential applications in cancer treatment , suggesting that they may have cytotoxic effects on cancer cells.
未来方向
The zinc complex of this compound has shown potential in biological applications, including DNA interaction, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) study, and molecular docking study . The future opportunity for the consideration of the Zn (II) complex to fight against Alzheimer and Glaucoma diseases was reflected in a molecular docking study .
生化分析
Biochemical Properties
The presence of the benzene ring allows for resonance stabilization of the benzylic carbocation , which means that substitution is likely to occur at the benzylic position .
Cellular Effects
For instance, a Gram-negative strain S1 metabolized a similar compound, 4-chloro-2-methylphenol, via a modified ortho-cleavage route .
Molecular Mechanism
In such reactions, a radical is formed that can remove a hydrogen atom to form a new compound .
属性
IUPAC Name |
4-chloro-2-[(4-phenoxyanilino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2/c20-15-6-11-19(22)14(12-15)13-21-16-7-9-18(10-8-16)23-17-4-2-1-3-5-17/h1-12,21-22H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMJOWAGPDDJKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NCC3=C(C=CC(=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2772500.png)


![[1-(2,3-Dimethylphenyl)cyclopropyl]methanamine](/img/structure/B2772506.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,3-dimethylbutanamide](/img/structure/B2772509.png)
![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-2-methylbenzamide](/img/structure/B2772510.png)
![2,2-Dimethyl-5-{[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene}-1,3-dioxane-4,6-dione](/img/structure/B2772512.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea](/img/structure/B2772515.png)
![methyl 4-({[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate](/img/structure/B2772516.png)
![N-(4-fluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2772517.png)
![N-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1-hydrazinecarboxamide](/img/structure/B2772518.png)


